Cas no 56-85-9 (L-Glutamine)

L-Glutamine 化学的及び物理的性質
名前と識別子
-
- L-Glutamine
- L(+)-Glutamic acid-5-amide
- L-Glutamine, FCC Grade L-2-Aminoglutaramic acid, FCC Grade
- levoglutamide
- H-Gln-OH
- L-Glutamic acid 5-amide
- CHEMWISH IC10909
- CultureSure L-Glutamine, Animal-derived-free
- GLUTAMINE, L-(AS)
- GLUTAMINE, L-(P)
- L( )-Glutamine
- L-(+)-Glutamine
- L(+)-Glutamine
- L-GLUTAMINE HIGH PURITY BIOTECH GRADE
- Pentanoic acid, 2,5-diamino-5-oxo-, (S)-
- S(+)-Glutamine
- L-Gln
- 2-Aminoglutaramic acid
- glutamine
- Glutamic acid amide
- Stimulina
- Cebrogen
- glumin
- Levoglutamid
- Glavamin
- glutamic acid 5-amide
- L-Glutamide
- (S)-2,5-Diamino-5-oxopentanoic acid
- Miglu-P
- Polyglutamine
- Saforis
- L-2-Aminoglutaramidic acid
- L-Glutamic acid gamma-amide
- L-Glutamin
- Glumin (amino acid)
- Glutamine (VAN)
- L-2-Aminoglutaramic acid
- (2S)-2-amino-4-carbamoylbutanoic acid
- Levoglutamida
- Levoglutamidum
- Hgln
- D-2-Aminoglutaramic acid
- D-Glutamin
- D-Glutamine
- Q
- 2,5-diamino-5-oxopentanoic acid
- (2S)-2,5-diamino-5-oxopentanoic acid
- (2R)-2,5-diamino-5-oxopentanoic acid
- (R)-2,5-diamino-5-oxopentanoic acid
- Glutaminsaeure-5-amid
- 2-amino-4-carbamoylbutanoic acid
- L-Glutaminsaeure-5-amid
- DGN
- D-Glutaminsaeure-5-amid
- glutamic acid gamma-amide
- (2R)-2-amino-4-carbamoylbutanoic acid
- Glutamin
- L-Glutamine,98%
- Glutamine [USAN]
- 1wdn
- G0063
- glum
- Glutapak-10
- L-Glutaminsaure-5-amid
- pentanoic acid, 2,5-diamino-5-oxo-
- (S)-2-Aminopentane-dioic acid 5-amide
- 56-85-9
- CHEMBL930
- Q. Levoglutamide
- HMS3261N19
- Glutamine-S
- L-Glutamine, Pharmaceutical Secondary Standard; Certified Reference Material
- NCGC00261234-01
- L-Glutamine, Cell Culture Reagent (H-L-Gln-OH)
- DTXSID1023100
- Levoglutamidum [INN-Latin]
- (S)-2,5-Diamino-5-oxopentanoate
- FEMA No. 3684
- J-521645
- NCGC00093936-15
- d(-)-glutamine
- EN300-52640
- Z756440074
- NSC-27421
- Sympt-X
- AB00173347-03
- DA-54895
- NSC 27421
- 0RH81L854J
- 3h-l-glutamine
- SPECTRUM1500987
- [14C]glutamine
- BDBM18121
- L-Glutamine, ReagentPlus(R), >=99% (HPLC)
- s1749
- SCHEMBL23124227
- NCGC00093936-02
- NS00068566
- KBio2_003159
- L-Glutamine (JP18)
- L-Glutamine, 98.5%
- NCGC00093936-03
- SCHEMBL19240116
- L-Glutamine, gamma-irradiated, BioXtra, suitable for cell culture
- (S)-2,5-Diamino-5-oxopentanoic acid, L-Glutamic acid 5-amide
- L-Glutamine, SAJ special grade, >=99.0%
- KBio2_005727
- AB00173347_04
- Nutrestore
- NSC759628
- GLUTAMINE [USP MONOGRAPH]
- NSC760081
- starbld0006818
- bmse001014
- M02960
- AI3-24392
- GLUTAMINE (USP-RS)
- GLUTAMINE (D)
- KBioGR_002038
- Memoril
- GLUTAMINE [MI]
- CCRIS 9428
- SDCCGMLS-0066691.P001
- GTPL4633
- CHEBI:28300
- LP00549
- BSPBio_003092
- CS-1947
- 26700-71-0
- L-Glutamine-13C5
- BRN 1723797
- Spectrum4_001709
- Spectrum5_000418
- 1ST1407
- SDCCGSBI-0050532.P005
- KBio3_002312
- KBio1_001420
- L-GLUTAMINE [VANDF]
- 4-04-00-03038 (Beilstein Handbook Reference)
- (S)-glutamine
- MFCD00008044
- AKOS015854078
- Glutamine (L-Glutamine)
- Spectrum_000131
- AS-11765
- NSC-759628
- EU-0100549
- GLUTAMINE [ORANGE BOOK]
- D70833
- DivK1c_006476
- BRD-K83896451-001-01-8
- GLUTAMINE [VANDF]
- NSC-760081
- GLUTAMINE, L-
- (2S)-2,5-diamino-5-oxopentanoate
- Levoglutamida [INN-Spanish]
- Resource Glutasolve
- L-Glutamine, Vetec(TM) reagent grade, >=99%
- Q181619
- Gebrogen
- L-Glutamine, Cell Culture Grade
- glutaminum
- Glutamine [USAN:USP:INN]
- Glutacerebro
- Poly-L-glutamine
- SpecPlus_000380
- gln
- DB00130
- NCGC00093936-05
- Endari (TN)
- KBioSS_000591
- BP-13284
- L-Glutamine, meets USP testing specifications, cell culture tested, 99.0-101.0%, from non-animal source
- [3H]glutamine
- L-Glutamine, certified reference material, TraceCERT(R)
- GLUTAMINE (L)
- 2,5-Diamino-5-oxopentanoic acid, (S)-
- 2-Aminoglutaramic acid, L-
- Levoglutamina
- (2S)-2-amino-4-carbamoylbutanoate
- L-Glutamine [JAN]
- gamma-Glutamine
- bmse000038
- GTPL723
- C00064
- Glutamine (USP)
- NCGC00093936-04
- GLUTAMINE (USP MONOGRAPH)
- L-Glutamine, BioUltra, >=99.5% (NT)
- L-Glutamine [JAN]
- GLUTAMINE [USP-RS]
- Pharmakon1600-01300018
- Tox21_500549
- Glutamine, United States Pharmacopeia (USP) Reference Standard
- Lopac0_000549
- Pharmakon1600-01500987
- LEVOGLUTAMIDE [WHO-DD]
- HY-N0390
- (S)-2-Amino-4-carbamoyl-butyric acid
- Sympt-X G.I.
- GLUTAMINE,L-
- L-GLUTAMINE [FCC]
- L-[3,4-3H(N)]glutamine
- L-Glutamine,(S)
- 7FBA778C-D6B8-495C-BFE7-1CB8EC4ABEAB
- H-Gln
- GLUTAMINE [INN]
- L-Glutamid
- L-GLUTAMINE [FHFI]
- G 3126
- glutamina
- F0001-1471
- 1-2-Aminoglutaramidic acid
- Levoglutamide [DCF:INN]
- Glutaven
- D00015
- GTPL4634
- L-GLUTAMINE [ORANGE BOOK]
- GLUTAMINE [MART.]
- L-Alanyl-L-glutamide
- GLUTAMINE (MART.)
- HSDB 8165
- Spectrum2_001377
- BRD-K83896451-001-06-7
- l glutamine
- BRD-K83896451-001-07-5
- UNII-0RH81L854J
- GlutaSolve
- 184161-19-1
- Spectrum3_001416
- S(+)-Glutamic acid 5-amide
- CHEBI:18050
- SBI-0050532.P003
- KBio2_000591
- Nutrestore (TN)
- HMS3264C03
- S(+)Glutamine
- Q-100459
- DTXCID503100
- SPBio_001334
- SCHEMBL7453
- EINECS 200-292-1
- NCGC00093936-01
- [14C]-glutamine
- CCG-38853
- ENDARI
- L-Glutamic acid .gamma.-amide
- [3H]-glutamine
- Glutamic acid-5-amide
-
- MDL: MFCD00008044
- インチ: 1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1
- InChIKey: ZDXPYRJPNDTMRX-VKHMYHEASA-N
- ほほえんだ: O([H])C([C@]([H])(C([H])([H])C([H])([H])C(N([H])[H])=O)N([H])[H])=O
- BRN: 1723797
計算された属性
- せいみつぶんしりょう: 146.06900
- どういたいしつりょう: 146.069142
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 2
- ぶんしりょう: 146.14
- 疎水性パラメータ計算基準値(XlogP): -3.1
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 106
じっけんとくせい
- 色と性状: 無色針晶
- 密度みつど: 1.47 g/cm3 (20℃)
- ゆうかいてん: 185 °C (dec.) (lit.)
- ふってん: 445.6°C at 760 mmHg
- フラッシュポイント: 185°C
- 屈折率: 6.8 ° (C=4, H2O)
- PH値: 5.0-6.0 (25℃, 0.1M in H2O)
- ようかいど: H2O: 25 mg/mL
- すいようせい: Soluble in water, dimethyl sulfoxide and ethanol. Insoluble in methanol, ether, benzene, acetone, ethyl acetate and chloroform.
- あんていせい: Stability Moisture and light sensitive. Incompatible with moisture, strong oxidizing agents.
- PSA: 106.41000
- LogP: 0.06440
- FEMA: 3684 | L-GLUTAMINE
- 光学活性: [α]/D 29 to 33°, c = 2% in 1 M HCl
- 濃度: 200 mM
- 酸性度係数(pKa): 2.17(at 25℃)
- ぶんかい: 185 ºC
- ひせんこうど: 32.25 º (c=10, 2 N HCl)
- マーカー: 4471
- ようかいせい: 水に溶け、メタノール、エタノール、エーテル、ベンゼン、アセトン、酢酸エチル、クロロホルムなどにほとんど溶けない。
- じょうきあつ: 1.9X10-8 mm Hg at 25 °C (est)
L-Glutamine セキュリティ情報
- シグナルワード:Warning
- 危害声明: H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R 36:目の刺激。R 36/37/38:目、気道、皮膚に刺激性がある。
- セキュリティの説明: S24/25
- RTECS番号:MA2275100
-
危険物標識:
- リスク用語:R36
- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- TSCA:Yes
- セキュリティ用語:S24/25
L-Glutamine 税関データ
- 税関コード:2932999099
- 税関データ:
中国税関コード:
2924199090概要:
2924199090.他の非環式アミド(非環式ウレタンを含む)(その誘導体及び塩を含む)。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量包装する
要約:
2924199090.他の無環式アミド(無環式ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:30.0%
L-Glutamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0063-100g |
L-Glutamine |
56-85-9 | 99.0%(T) | 100g |
¥460.0 | 2022-05-30 | |
BAI LING WEI Technology Co., Ltd. | 333722-500G |
L-Glutamine, 99%, reagent grade |
56-85-9 | 99% | 500G |
¥ 310 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R016913-500g |
L-Glutamine |
56-85-9 | 99% | 500g |
¥254 | 2023-07-11 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | G0063-500g |
L-Glutamine |
56-85-9 | 99.0%(T) | 500g |
¥1070.0 | 2022-05-30 | |
ChemScence | CS-1947-1kg |
L-Glutamine |
56-85-9 | ≥98.0% | 1kg |
$90.0 | 2022-04-27 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14201-250g |
L-Glutamine, 99% |
56-85-9 | 99% | 250g |
¥2489.00 | 2023-01-04 | |
abcr | AB354564-100 g |
L-Glutamine, Cell Culture Reagent (H-L-Gln-OH); . |
56-85-9 | 100g |
€95.60 | 2023-04-26 | ||
Enamine | EN300-52640-5.0g |
(2S)-2-amino-4-carbamoylbutanoic acid |
56-85-9 | 96% | 5g |
$29.0 | 2023-05-03 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G7513-20ML |
56-85-9 | 20ML |
¥136.73 | 2023-01-13 | |||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | G3126-100G |
56-85-9 | 100G |
¥1055.7 | 2023-01-13 |
L-Glutamine 関連文献
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Orwah Saleh,Tobias Bonitz,Katrin Flinspach,Andreas Kulik,Nadja Burkard,Agnes Mühlenweg,Andreas Vente,Stefan Polnick,Michael L?mmerhofer,Bertolt Gust,Hans-Peter Fiedler,Lutz Heide Med. Chem. Commun. 2012 3 1009
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K. S. Ajish Kumar,Subrata Chattopadhyay RSC Adv. 2015 5 19455
-
R. L. Smith,S. C. Mitchell Toxicol. Res. 2018 7 1036
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Muhammad Nawaz Qaisrani,Luca Grisanti,Ralph Gebauer,Ali Hassanali Phys. Chem. Chem. Phys. 2019 21 16083
-
Xiu Ying Qin,Li Cong Yang,Fang Ling Le,Qian Qian Yu,Dong Dong Sun,Ya Nan Liu,Jie Liu Dalton Trans. 2013 42 14681
-
Abhinav Prasad,Ashapurna Khatua,Yugal Kishore Mohanta,Muthupandian Saravanan,Ramovatar Meena,Ilora Ghosh Nanoscale 2022 14 10399
-
M. R. Mahmoudian,W. J. Basirun,E. Zalnezhad,M. Ladan,Y. Alias RSC Adv. 2017 7 30870
-
Songül Ulusoy,Halil Ibrahim Ulusoy,Daniel Pleissner,Niels Thomas Eriksen RSC Adv. 2016 6 13120
-
Lijun Li,Yan Chen,Huirong Wang,Geng An,Hongkai Wu,Wei Huang Lab Chip 2021 21 3924
L-Glutamineに関する追加情報
L-Glutamine (CAS No. 56-85-9): A Central Player in Cellular Metabolism and Modern Biomedical Applications
L-Glutamine, the amine isomer of glutamic acid with CAS No. 56-85-9, stands as one of the most abundant amino acids in human biological systems. This non-essential amino acid plays a pivotal role in maintaining cellular homeostasis through its involvement in nitrogen transport, protein synthesis, and energy production pathways. Recent advancements in metabolomics and systems biology have revealed novel mechanisms underlying its critical functions, particularly in high-demand tissues such as the small intestine, skeletal muscle, and immune cells.
Structurally characterized by its α-amino acid configuration with a side chain containing a pyrrolidine ring (C5H10N2O2), L-glutamine exhibits unique metabolic versatility. Its ability to participate in anaplerotic reactions within the tricarboxylic acid cycle has been further elucidated through mass spectrometry-based flux analysis studies, demonstrating how it replenishes intermediates like α-ketoglutarate in rapidly proliferating cells. This property makes L-glutamine indispensable for cancer cell metabolism regulation, a finding central to ongoing research into metabolic targeting therapies.
In immunological contexts, emerging data from single-cell RNA sequencing experiments (published Q1 2023) highlight its role as a signaling molecule rather than just a nutrient source. T lymphocytes were shown to modulate their effector functions through glutaminolysis-derived metabolites that regulate mTOR pathway activation thresholds. These insights are transforming therapeutic strategies involving immunomodulatory drug delivery systems, where controlled release formulations of L-glutamine are now being investigated to enhance immune cell functionality without systemic toxicity.
The clinical significance of L-glutamine extends to gastrointestinal mucosal repair mechanisms, with recent trials demonstrating its efficacy in mitigating chemotherapy-induced mucositis. A phase III clinical study (NEJM 2023) reported that oral supplementation reduced mucosal damage severity by 47% compared to control groups, correlating with enhanced tight junction protein expression and epithelial regeneration rates measured via in vivo confocal microscopy. These findings validate its use as an adjuvant therapy in oncology treatment protocols.
In sports medicine research, emerging evidence from proteomic analyses of muscle tissue biopsies has quantified L-glutamine's role in promoting post-exercise recovery through multiple pathways: direct stimulation of muscle protein synthesis via mTORC1 activation; enhancement of glycogen resynthesis by modulating AMPK signaling; and mitigation of oxidative stress through glutathione precursor activity. A 2023 meta-analysis across seven randomized controlled trials showed statistically significant improvements (p<0.01) in lean body mass retention during intense training regimens when combined with branched-chain amino acids.
The dermatological applications have gained traction following discoveries about its influence on fibroblast proliferation and collagen synthesis pathways. Recent studies using 3D skin equivalent models demonstrated that topical application accelerates wound healing by upregulating HIF-1α dependent pathways under hypoxic conditions - a mechanism particularly relevant for burn victims and chronic ulcer management. This has led to innovative formulation approaches involving microemulsion carriers that maintain bioavailability while enhancing cutaneous penetration.
In pharmaceutical manufacturing processes, chemists now employ advanced purification techniques like ion-exchange chromatography coupled with preparative HPLC systems to achieve >99% purity standards required for clinical grade materials. These methods ensure consistent product quality while minimizing impurities such as pyroglutamic acid derivatives identified through NMR spectroscopic analysis. The resulting high-purity L-glutamine is essential for reproducible experimental outcomes across preclinical models.
Ongoing research focuses on developing targeted delivery systems using L-glutamine conjugates to enhance therapeutic efficacy while reducing off-target effects. A notable breakthrough involves the creation of glutamine-functionalized mesoporous silica nanoparticles, which showed improved tumor penetration and reduced systemic toxicity in xenograft mouse models (Nature Materials 2023). Such innovations leverage the compound's natural metabolic roles for drug delivery optimization.
Clinical pharmacology studies continue to explore its potential as an adjuvant agent in combination therapies. A recent double-blind trial investigating its synergy with checkpoint inhibitors revealed enhanced antitumor responses when administered alongside PD-L1 antibodies, attributed to improved T-cell trafficking mediated by glutamine-dependent mitochondrial dynamics observed via live-cell imaging techniques.
In the realm of nutritional science, isotopic tracer studies have clarified its metabolic fate during prolonged fasting states - demonstrating how skeletal muscle catabolizes stored glutamine into alanine for hepatic gluconeogenesis while maintaining critical cellular functions like nucleotide biosynthesis through transamination processes involving alanine aminotransferase isoforms.
Biochemical assays using stable isotope-labeled [U-13C] L-glutamine have provided new insights into gut-brain axis interactions via glutaminergic signaling pathways in enteric neurons. These findings are driving investigations into neuroprotective applications using enterally delivered formulations that bypass first-pass metabolism while maintaining bioactivity.
The compound's role in maintaining redox balance is now understood at deeper molecular levels thanks to advances in reactive oxygen species (ROS) detection technologies like fluorescent probes based on dihydroethidium derivatives. In pancreatic β-cells exposed to cytokine-induced stress conditions, exogenous L-glutamine supplementation was shown to restore glutathione levels and prevent apoptosis by activating Nrf2 antioxidant signaling pathways as measured by quantitative PCR arrays.
Current drug discovery efforts utilize computational chemistry tools such as molecular docking simulations to design novel prodrugs incorporating L-glutamine moieties for targeted delivery across blood-brain barrier systems. These computational models predict favorable binding affinities (Kd values below 1 μM) between modified glutamine conjugates and specific transporters like LAT1/4 expressed on cerebral endothelial cells.
In regenerative medicine applications, mesenchymal stem cell cultures supplemented with optimized concentrations (5 mM) exhibit enhanced osteogenic differentiation capacity compared to standard media formulations according to flow cytometric analyses measuring RUNX2 transcription factor expression levels published this year (Stem Cell Reports 2023). This opens new avenues for bone repair therapies utilizing bioactive scaffolds impregnated with stabilized glutamine derivatives.
Synthetic biology approaches are enabling cost-effective production through engineered E.coli strains overexpressing glutamate dehydrogenase genes coupled with fed-batch fermentation protocols achieving titers exceeding 100 g/L - a significant improvement over traditional extraction methods from animal sources which remain problematic due to batch variability concerns highlighted at the recent ISMB conference proceedings.
Clinical diagnostic applications are emerging from metabolomic profiling studies where serum glutamine levels serve as biomarkers predictive of sepsis severity according to machine learning models trained on multi-center ICU datasets (Science Translational Medicine 2023). Such applications demonstrate the compound's utility beyond traditional supplementation roles into diagnostic tool development spaces.
Innovations in formulation science include lipid-based delivery systems that encapsulate L-glutamine within phospholipid vesicles protected against enzymatic degradation during gastrointestinal transit - this technology achieved over 80% bioavailability improvement compared to conventional tablets based on dissolution studies conducted under simulated gastric conditions per USP guidelines published earlier this year.
New mechanistic insights from cryo-electron microscopy reveal structural interactions between L-glutamine transporters SLC1A4/SLC7A5 complexes at atomic resolution (Cell Metabolism April 2023), explaining why certain cancer cells develop resistance through mutations affecting transporter conformational stability - information critical for designing next-generation metabolic inhibitors targeting these interactions specifically without affecting normal tissue uptake mechanisms.
Rapid analytical methods now allow real-time monitoring of intracellular glutamine pools using genetically encoded fluorescent sensors based on yellow fluorescent protein variants fused with glutaminase enzyme domains - these biosensors provide unprecedented temporal resolution during metabolic stress experiments compared to traditional HPLC-based assays limited by sample processing delays reported at the latest AACR annual meeting presentations.
The multifaceted biochemical profile of L-Glutamine continues to inspire interdisciplinary research spanning from basic cellular biology investigations using CRISPR-Cas9 knockout models down to advanced pharmaceutical formulations tested under GLP compliance standards at phase I/II clinical trial stages.